molecular formula C14H17BrClNO4 B13640475 (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid

(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid

Cat. No.: B13640475
M. Wt: 378.64 g/mol
InChI Key: QUFNPVXGZSOYQH-LLVKDONJSA-N
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Description

The compound (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral propanoic acid derivative featuring a halogenated aromatic ring (3-bromo-4-chlorophenyl) and a tert-butoxy carbonyl (Boc)-protected amino group. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in targeting enzymes or receptors where halogen bonding and stereochemistry are critical .

Properties

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(3R)-3-(3-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

QUFNPVXGZSOYQH-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)Cl)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine substituents.

    Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromine and chlorine substituents or the propanoic acid moiety.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicine, (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid may have potential as a drug candidate or a precursor for drug synthesis. Its ability to undergo various chemical reactions makes it a versatile compound for medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The bromine and chlorine substituents, along with the protected amino group, allow the compound to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Substituents on Aromatic Ring Backbone Structure Molecular Weight (g/mol) CAS Number Key Features
Target: (3R)-3-(3-bromo-4-chlorophenyl)-3-Boc-amino propanoic acid 3-Bromo, 4-chloro Propanoic acid ~370.6 (estimated) Not provided High lipophilicity; halogen bonding potential; chiral (R) configuration
(3R)-3-Boc-amino-3-(2-methylphenyl)propanoic acid 2-Methyl Propanoic acid ~307.3 1482397-94-3 Lower steric hindrance; methyl group enhances metabolic stability
PBZS1035: (1R,3S)-3-Boc-amino cyclohexane-1-carboxylic acid Cyclohexane ring Cyclohexane carboxylic acid 257.3 222530-39-4 Conformational rigidity; reduced aromatic interactions
2-(4-Chloro-2-fluorophenyl)acetic acid 4-Chloro, 2-fluoro Acetic acid 204.6 1342655-63-3 Shorter chain; fluorine enhances electronegativity and membrane permeability
Key Observations:
  • Halogen vs.
  • Backbone Flexibility: Propanoic acid derivatives (target and Enamine analog) offer greater conformational flexibility than cyclohexane-based compounds (e.g., PBZS1035), which may influence binding to rigid enzyme active sites .
  • Stereochemistry: The (3R) configuration in the target and Enamine analog is critical for enantioselective interactions, a feature absent in non-chiral analogs like 2-(4-chloro-2-fluorophenyl)acetic acid .

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